Thiethylperazine

Descripción general

Descripción

La tietilperazina es un derivado de la fenotiazina utilizado principalmente como antiemético. Es conocida por su capacidad de antagonizar los receptores de dopamina, particularmente DRD1, DRD2 y DRD4, así como los receptores de serotonina 5-HT2A y 5-HT2C, entre otros . Este compuesto se comercializa a menudo bajo nombres comerciales como Torecan y Norzine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tietilperazina implica varios pasos clave:

Reacción de Goldberg: El paso inicial implica la reacción entre 3-(etilsulfanil)anilina y ácido 2-clorobenzoico para formar un intermedio de diarylamina.

Eliminación termolítica: El grupo carboxilo en el residuo de ácido antranílico se elimina luego termolíticamente.

Formación de fenotiazina: El tratamiento con azufre y yodo conduce a la formación de fenotiazina.

Métodos de producción industrial: La producción industrial de tietilperazina sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.

Tipos de reacciones:

Oxidación: La tietilperazina puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, formando sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de fenotiazina, lo que lleva a la formación de dihidro-fenotiazinas.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo aromático, especialmente en presencia de grupos donadores de electrones.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro se utilizan con frecuencia.

Sustitución: Las condiciones a menudo implican el uso de bases fuertes como hidruro de sodio o terc-butóxido de potasio.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Dihidro-fenotiazinas.

Sustitución: Varias fenotiazinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antiemetic Properties

Clinical Use in Nausea and Vomiting:

Thiethylperazine is widely recognized for its effectiveness in managing nausea and vomiting caused by various conditions, including postoperative recovery, chemotherapy, and pregnancy.

-

Study on Efficacy:

A double-blind study evaluated this compound dimaleate (Torecan) in 40 patients experiencing nausea and vomiting from diverse causes. The results indicated that the drug had a significant positive effect on 14 patients compared to only five in the placebo group . - Table 1: Summary of Clinical Trials on Antiemetic Efficacy

| Study Reference | Patient Population | Dosage | Outcomes | Efficacy Rate |

|---|---|---|---|---|

| 40 patients | IM | Good effect in 14 patients | 35% | |

| 72 cases | Varies | 88.3% good response in pregnancy vomiting cases | 88.3% |

Psychiatric Applications

Antipsychotic Efficacy:

this compound has been investigated for its potential antipsychotic effects, particularly in treating schizophrenia and acute mania associated with bipolar disorder.

-

Mechanism of Action:

This compound acts as an antagonist at dopamine D2 receptors and serotonin type 2 receptors, which may contribute to its efficacy in alleviating both positive and negative symptoms of schizophrenia . -

Clinical Findings:

Research indicates that this compound may be approximately three times more potent than chlorpromazine in certain dopaminergic antagonism tests . - Table 2: Summary of Clinical Findings on Antipsychotic Use

| Study Reference | Condition | Dosage | Findings |

|---|---|---|---|

| Schizophrenia | Varies | Active at lower doses than chlorpromazine | |

| Acute Mania | Varies | Significant reduction in symptoms |

Teratogenic Potential

Pregnancy Considerations:

this compound is commonly used during pregnancy for managing nausea but raises concerns regarding teratogenic effects.

-

Case-Control Study:

A study involving a large dataset from Hungary examined the teratogenic potential of this compound. It found no significant increase in congenital abnormalities among infants whose mothers were treated with this compound during pregnancy compared to controls . - Table 3: Teratogenicity Study Overview

| Study Reference | Population Size | Treated Group Size | Congenital Abnormalities Rate |

|---|---|---|---|

| 38,151 (control) | 746 (treated) | 1.8% treated vs. 2.0% control |

Neurological Applications

Potential in Alzheimer’s Disease:

Recent studies have suggested that this compound may play a role in treating early Alzheimer's disease by enhancing the clearance of amyloid-beta peptides from the brain.

-

PET Imaging Study:

A study involving positron emission tomography (PET) imaging assessed the effects of this compound on amyloid-beta load in a mouse model of Alzheimer’s disease. Results indicated that treatment with this compound significantly stimulated MRP1 transport activity, potentially aiding in the clearance of amyloid-beta from the brain . - Table 4: Neurological Study Results

Mecanismo De Acción

La tietilperazina ejerce sus efectos antagonizando varios receptores de neurotransmisores:

Receptores de dopamina (DRD1, DRD2, DRD4): Inhibe la señalización de dopamina, lo que ayuda a reducir las náuseas y los vómitos.

Receptores de serotonina (5-HT2A, 5-HT2C): Modula las vías de la serotonina, contribuyendo a sus propiedades antieméticas.

Receptores de histamina (H1): Bloquea la acción de la histamina, lo que también puede ayudar a aliviar las náuseas.

Además, la tietilperazina activa la proteína de transporte ABCC1, que está involucrada en la eliminación del beta-amiloide del cerebro, lo que sugiere posibles beneficios en las enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

La tietilperazina es única entre las fenotiazinas debido a su perfil de receptor específico y su capacidad de activar ABCC1. Los compuestos similares incluyen:

Clorpromazina: Otra fenotiazina con propiedades antipsicóticas y antieméticas, pero carece de activación de ABCC1.

Proclorperazina: Efectos antieméticos similares, pero diferente perfil de afinidad por el receptor.

Prometazina: Utilizada principalmente como antihistamínico y antiemético, con un perfil de efectos secundarios diferente.

La tietilperazina destaca por su combinación de antagonismo de los receptores de dopamina y serotonina, junto con su acción única en ABCC1, lo que la convierte en un compuesto versátil tanto en entornos clínicos como de investigación .

Actividad Biológica

Thiethylperazine is a phenothiazine derivative primarily known for its antiemetic and antipsychotic properties. This compound exhibits a diverse range of biological activities, primarily through its interactions with neurotransmitter systems. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

This compound acts primarily as an antagonist at several receptors in the central nervous system (CNS):

- Dopamine Receptors : It antagonizes dopamine receptors (D2, D1, D4), which is crucial for its antipsychotic effects.

- Serotonin Receptors : It shows greater activity at serotonin 5-HT2A and 5-HT2C receptors compared to D2 receptors, contributing to its unique profile among antipsychotics.

- Muscarinic and Histamine Receptors : It also interacts with muscarinic receptors (M1-M5) and H1 histamine receptors, which may explain some of its side effects and therapeutic actions .

This multifaceted receptor interaction profile allows this compound to exert both antiemetic and antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with typical antipsychotics.

Antiemetic Activity

This compound has demonstrated efficacy in reducing nausea and vomiting, particularly in patients undergoing chemotherapy. Its mechanism involves inhibition of the chemoreceptor trigger zone in the medulla oblongata, thus preventing the vomiting reflex .

Antipsychotic Potency

Research indicates that this compound may have significant antipsychotic properties. In comparative studies, it was found to be approximately three times as potent as chlorpromazine in clinical settings . This potency is attributed to its ability to elevate levels of certain neurotransmitters in the brain, which are often dysregulated in psychotic disorders.

Clinical Efficacy

A notable clinical trial assessed the efficacy of this compound in patients with schizophrenia. The study reported significant improvements in psychotic symptoms when administered at appropriate dosages over a sustained period .

Teratogenic Potential

A case-control study highlighted concerns regarding the teratogenic potential of this compound. In animal models, increased occurrences of cleft palate were observed following exposure during pregnancy, raising questions about its safety profile in pregnant women .

Research Data Tables

The following table summarizes key findings from various studies on this compound:

| Study | Focus | Findings | Dosage |

|---|---|---|---|

| Krohn et al. (2022) | Alzheimer’s Disease | Decreased Aβ42 levels in APP/PS1-21 mice | 3 mg/kg IM twice daily |

| Clinical Trial (NCT03417986) | Efficacy in AD patients | No results reported yet | 26 mg orally daily for 54 days |

| Case-Control Study | Teratogenicity | Increased cleft palate in mice/rats | Not specified |

Propiedades

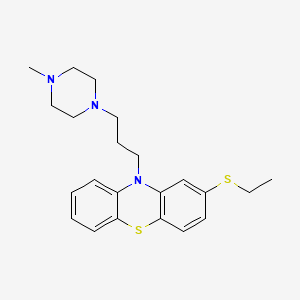

IUPAC Name |

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTYLCDETUVOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2)) | |

| Record name | Thiethylperazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023651 | |

| Record name | Thiethylperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

227 °C @ 0.01 mm Hg | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone | |

CAS No. |

1420-55-9, 1179-69-7 | |

| Record name | Thiethylperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiethylperazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiethylperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiethylperazine di(hydrogen maleate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiethylperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIETHYLPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK1WAF6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.